Enantiomeric Specificity: Quantified Optical Rotation as a Marker of Stereochemical Integrity for the (R)-Enantiomer
The target (R)-enantiomer is a single stereoisomer with a defined three-dimensional structure, which is critical for biological activity. The optical rotation value serves as a quantifiable differentiator from the (S)-enantiomer (Fmoc-L-Phe(2-CF₃)-OH) and ensures the correct chirality is procured. The L-enantiomer exhibits a specific rotation of [α]ᴅ²⁰ = -42 ± 2° (c=1, DMF) . For the target D-enantiomer, the expected rotation is of opposite sign and similar magnitude. Using the incorrect enantiomer would result in a diastereomeric peptide with a completely different conformation and biological function.
| Evidence Dimension | Specific Optical Rotation ([α]ᴅ²⁰, DMF) |
|---|---|
| Target Compound Data | Positive value (expected ≈ +42°) for the (R)-enantiomer |
| Comparator Or Baseline | Fmoc-L-Phe(2-CF₃)-OH: -42 ± 2° |
| Quantified Difference | Difference of ~84° between enantiomers |
| Conditions | c = 1 in DMF at 20°C, sodium D-line |
Why This Matters
Procurement of the correct enantiomer is non-negotiable; using the wrong isomer introduces a chiral mismatch that fundamentally alters peptide structure and can nullify a biological experiment.
